molecular formula C10H8ClIN2O2 B1460838 Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 1135283-37-2

Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate

Cat. No.: B1460838
CAS No.: 1135283-37-2
M. Wt: 350.54 g/mol
InChI Key: VDXULIXTCZBOQQ-UHFFFAOYSA-N
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Description

Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate is a chemical compound with the molecular formula C10H8ClIN2O2 and a molecular weight of 350.54 g/mol This compound is characterized by the presence of a chloro and iodo substituent on the imidazo[1,2-a]pyridine ring, which is further attached to a methyl acetate group

Preparation Methods

The synthesis of Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules.

Mechanism of Action

The mechanism of action of Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets. The chloro and iodo substituents may play a role in binding to target molecules, while the imidazo[1,2-a]pyridine core can interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(6-chloro-8-bromoimidazo[1,2-a]pyridin-2-yl)acetate: Similar structure but with a bromo substituent instead of an iodo group.

    Methyl 2-(6-chloro-8-fluoroimidazo[1,2-a]pyridin-2-yl)acetate: Contains a fluoro substituent instead of an iodo group.

    Methyl 2-(6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl)acetate: Features a methyl group instead of an iodo group.

Biological Activity

Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic applications, and findings from various studies.

  • Molecular Formula : C₁₀H₈ClIN₂O₂
  • Molecular Weight : 350.54 g/mol
  • Melting Point : 119–120 °C
  • CAS Number : 1135283-37-2

Research indicates that compounds similar to this compound often exhibit their biological activity through interaction with specific enzymes or receptors. For instance, imidazo[1,2-a]pyridines have been shown to act on cholinergic systems, which are crucial for neurotransmission in the nervous system. They may inhibit enzymes such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling.

Anticancer Properties

Several studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For example, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation.

StudyCell LineIC50 (µM)Mechanism
A549 (lung)5.4Apoptosis induction
HeLa (cervical)3.1Cell cycle arrest
MCF-7 (breast)4.7Inhibition of cell migration

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Similar compounds have shown effectiveness against a range of bacterial strains.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Case Studies and Research Findings

  • Anticancer Activity : A study published in a peer-reviewed journal assessed the anticancer effects of imidazo[1,2-a]pyridine derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in a dose-dependent manner .
  • Cholinesterase Inhibition : Research has shown that related compounds can act as inhibitors of cholinesterases, which are vital for neurotransmission regulation. The inhibition of AChE and BChE could potentially offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's .
  • In Vivo Studies : Animal models have been employed to evaluate the efficacy and safety profile of this compound. These studies often assess toxicity levels and therapeutic windows, providing insights into dosage regimens for future clinical applications.

Properties

IUPAC Name

methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClIN2O2/c1-16-9(15)3-7-5-14-4-6(11)2-8(12)10(14)13-7/h2,4-5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXULIXTCZBOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN2C=C(C=C(C2=N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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